cis-3-Chloroacrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030858 | |

| Record name | (Z)-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-93-4, 2345-61-1 | |

| Record name | (2Z)-3-Chloro-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Chloropropenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-3-Chloroacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-chloroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of cis-3-Chloroacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Chloroacrylic acid, with the CAS number 1609-93-4, is an organochlorine compound that belongs to the class of haloacrylic acids.[1] As a derivative of acrylic acid, it possesses a reactive carbon-carbon double bond and a carboxylic acid functional group, making it a molecule of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of cis-3-chloroacrylic acid, along with detailed experimental protocols for its characterization and a summary of its safety and handling information.

Chemical and Physical Properties

The fundamental properties of cis-3-chloroacrylic acid are summarized in the tables below, providing a quick reference for researchers.

Table 1: Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2Z)-3-Chloroprop-2-enoic acid | [2][3] |

| Synonyms | (Z)-3-Chloroacrylic acid, cis-β-Chloroacrylic acid | [2] |

| CAS Number | 1609-93-4 | [1] |

| Molecular Formula | C₃H₃ClO₂ | [1] |

| Molecular Weight | 106.51 g/mol | [2][3] |

| Appearance | White to cream or light beige crystalline powder | [1] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 57-64 °C | [4] |

| pKa | 3.32 (at 18 °C, μ=0.1) | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of cis-3-chloroacrylic acid.

Table 3: Spectroscopic Information

| Technique | Key Features and Data | Reference(s) |

| ¹H NMR | Data available in spectral databases. | [2] |

| ¹³C NMR | Data available in spectral databases. | [2] |

| Mass Spectrometry (GC-MS) | Top peaks (m/z): 89, 106, 71. | [2] |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr wafer technique). | [2] |

| UV-VIS Spectroscopy | UV-VIS spectra available. | [2] |

Reactivity and Chemical Properties

cis-3-Chloroacrylic acid's reactivity is governed by the interplay of its three key functional components: the carboxylic acid, the carbon-carbon double bond (alkene), and the vinylic chloride.

-

Acidity: As a carboxylic acid, it readily undergoes deprotonation to form the corresponding carboxylate. Its pKa of 3.32 indicates it is a moderately strong organic acid.[1]

-

Reactivity of the Double Bond: The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the double bond towards electrophilic attack. Conversely, it is activated for nucleophilic addition (Michael addition).

-

Nucleophilic Substitution: The chlorine atom is attached to an sp² hybridized carbon, which generally makes nucleophilic substitution reactions (both SN1 and SN2 pathways) less favorable compared to haloalkanes.[5] However, under certain conditions, nucleophilic substitution at the vinylic carbon can occur.

-

Polymerization: Similar to other acrylic acid derivatives, cis-3-chloroacrylic acid has the potential to undergo free-radical polymerization, although the steric hindrance and electronic effects of the cis-chloro substituent may influence the polymerization rate and polymer properties.[6][7]

-

Enzymatic Dehalogenation: In biological systems, cis-3-chloroacrylic acid is a substrate for the enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD).[8] This enzyme catalyzes the hydrolytic dehalogenation of the compound to yield malonate semialdehyde.[8]

Experimental Protocols

Detailed methodologies for key experiments related to cis-3-chloroacrylic acid are provided below.

Synthesis and Purification

A common laboratory synthesis of cis-3-chloroacrylic acid involves the controlled reduction of mucochloric acid.

Experimental Protocol: Synthesis from Mucochloric Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve mucochloric acid in a suitable solvent such as aqueous ethanol.

-

Reduction: While stirring the solution at a controlled temperature (typically below 10°C using an ice bath), slowly add a solution of a reducing agent, such as sodium amalgam or a selective reducing agent like sodium borohydride, from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate to form the free acid.

-

Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude cis-3-chloroacrylic acid in a minimum amount of a suitable hot solvent. A mixed solvent system, such as water-ethanol or hexane-ethyl acetate, may be necessary to achieve optimal crystallization.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified cis-3-chloroacrylic acid in a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.[9]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the compound.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid cis-3-chloroacrylic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.

-

Background Subtraction: A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Experimental Protocol: GC-MS Analysis

-

Derivatization (if necessary): For GC-MS analysis of carboxylic acids, derivatization is often performed to increase volatility and thermal stability. A common method is silylation, for example, by reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a GC column. The oven temperature program should be optimized to achieve good separation of the components.

-

Mass Spectrometry: As the components elute from the GC column, they are ionized (typically by electron impact) and the resulting fragments are separated by their mass-to-charge ratio in the mass spectrometer.

-

Data Analysis: The resulting mass spectrum can be compared with spectral libraries for identification, and the fragmentation pattern provides structural information.

Safety and Handling

cis-3-Chloroacrylic acid is classified as a hazardous substance.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[1]

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

Visualizations

Logical Relationships of cis-3-Chloroacrylic Acid Properties

Caption: Overview of cis-3-Chloroacrylic Acid Characteristics.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and Analysis Workflow.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. youtube.com [youtube.com]

- 3. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3-Chloroacrylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polyacrylic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structures of native and inactivated cis-3-chloroacrylic acid dehalogenase. Structural basis for substrate specificity and inactivation by (R)-oxirane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 10. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to cis-3-Chloroacrylic Acid: Molecular Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-Chloroacrylic acid, a halogenated organic compound of interest in various scientific domains. The document details its molecular structure, chemical formula, and physicochemical properties, supported by spectroscopic data. A significant focus is placed on its biological degradation pathway through the enzymatic action of cis-3-chloroacrylic acid dehalogenase (cis-CaaD), including the reaction mechanism and relevant experimental protocols for its study. This guide is intended to be a valuable resource for researchers in biochemistry, environmental science, and drug development.

Molecular Structure and Chemical Formula

cis-3-Chloroacrylic acid, with the IUPAC name (2Z)-3-Chloro-2-propenoic acid, is a carboxylic acid characterized by a chlorine atom attached to the third carbon of an acrylic acid backbone, with the substituents on the double bond in a cis configuration.[1][2]

Molecular Formula: C₃H₃ClO₂[2]

Canonical SMILES: C(=CCl)C(=O)O[2]

InChI Key: MHMUCYJKZUZMNJ-UPHRSURJSA-N[1]

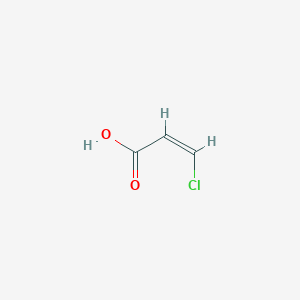

Below is a two-dimensional representation of the molecular structure of cis-3-Chloroacrylic acid.

Caption: 2D structure of cis-3-Chloroacrylic acid.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of cis-3-Chloroacrylic acid is presented below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 106.51 g/mol | [3] |

| Appearance | White to cream crystals or powder | [4] |

| Melting Point | 57.0-64.0 °C | [4] |

| pKa | 3.32 (at 18°C) | [2] |

| CAS Number | 1609-93-4 | [2] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for cis-3-Chloroacrylic acid, which is instrumental for its structural elucidation.

| Spectroscopic Data | Details | Reference |

| ¹H NMR | Chemical shifts (δ) in D₂O: 6.378 ppm, 6.30 ppm | [5] |

| ¹³C NMR | Chemical shifts (δ) in D₂O: 175.70 ppm (C=O), 130.54 ppm (=CH), 124.50 ppm (=CHCl) | [5] |

| Infrared (IR) Spectroscopy | Key functional group regions can be identified, though specific peak lists are not detailed in the provided search results. The spectrum is available on public databases. | [1] |

| Mass Spectrometry (MS) | The molecular ion peak is expected at m/z 106. General fragmentation patterns for carboxylic acids involve the loss of -OH (M-17) and -COOH (M-45). | [1][6] |

Synthesis of cis-3-Chloroacrylic Acid

A patent for the synthesis of the related compound, 3-chloropropionic acid, involves the hydrochlorination of acrylic acid.[7] However, this method does not yield the unsaturated chloroacrylic acid.

Researchers aiming to synthesize cis-3-chloroacrylic acid would need to consult specialized organic synthesis literature and potentially develop or adapt existing methods for stereoselective synthesis of vinyl halides.

Biological Significance: The cis-CaaD Pathway

cis-3-Chloroacrylic acid is a substrate for the enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD), found in soil bacteria such as Pseudomonas pavonaceae. This enzyme plays a crucial role in the bioremediation of certain chlorinated environmental pollutants. The enzymatic reaction involves the hydrolytic dehalogenation of cis-3-chloroacrylic acid to produce malonate semialdehyde and hydrochloric acid.

The Enzymatic Reaction

The overall reaction catalyzed by cis-CaaD is as follows:

cis-3-Chloroacrylic acid + H₂O → Malonate semialdehyde + HCl

This reaction is a key step in the metabolic pathway that allows the bacterium to utilize chlorinated compounds as a carbon source.

The Catalytic Mechanism of cis-CaaD

The catalytic mechanism of cis-CaaD involves a nucleophilic attack of a water molecule on the C3 carbon of cis-3-chloroacrylic acid, leading to the displacement of the chloride ion. Key amino acid residues in the active site of the enzyme facilitate this reaction.

References

- 1. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. A14798.03 [thermofisher.com]

- 5. bmse000368 Cis-3-chloroacrylic Acid at BMRB [bmrb.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of cis-3-Chloroacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cis-3-Chloroacrylic acid (CAS RN: 1609-93-4). The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, emergency measures, and disposal considerations for this compound. All quantitative data has been summarized into tables for clarity and ease of comparison.

Chemical and Physical Properties

cis-3-Chloroacrylic acid is a light beige or white crystalline powder.[1] It is important to be aware of its physical and chemical characteristics to ensure safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 106.51 g/mol | [1][2][3][4] |

| Appearance | White to cream crystals or powder | [1][7] |

| Melting Point | 57.0-64.0 °C | [7] |

| pKa | 3.32 (18°C, μ=0.1) | [1] |

| Storage Temperature | Keep Cold | [1] |

Hazard Identification and GHS Classification

cis-3-Chloroacrylic acid is classified as a hazardous substance.[8] The GHS classification indicates that it can cause severe skin burns, serious eye damage, and may cause respiratory irritation.[1][3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3] |

Signal Word: Danger[1]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with cis-3-Chloroacrylic acid.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment.

| PPE Type | Specification |

| Eye/Face Protection | Approved safety glasses or face shield.[9][10] |

| Skin Protection | Protective gloves and clothing. Consult with the glove manufacturer for the proper type.[9][10] |

| Respiratory Protection | Use in a well-ventilated area or in an efficient fume hood. If ventilation is inadequate, a respirator should be worn in compliance with 29 CFR 1910.134.[9][10] |

Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Avoid contact with skin and eyes.[8]

-

Remove all ignition sources.[8]

Storage Conditions

-

Store in a cool, well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.[1]

-

Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as ignition may result.[8]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9][11] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Wash contaminated clothing before reuse. Seek medical assistance if irritation persists.[1][9][10] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[9][10] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][12] |

Fire Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[8]

-

Fire Fighting Procedures: Alert the Fire Brigade. Wear full body protective clothing with a self-contained breathing apparatus (SCBA).[8]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and phosgene.[8]

-

Fire Incompatibility: Avoid contamination with oxidizing agents.[8]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes. Use personal protective equipment.[8]

-

Major Spills: Clear the area of personnel and move upwind. Alert the Fire Brigade. Wear full body protective clothing with breathing apparatus. Prevent spillage from entering drains or watercourses.[8]

Disposal Considerations

Dispose of cis-3-Chloroacrylic acid and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains.[12] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[12]

Toxicological Information

The material may cause irritation to the respiratory tract, with symptoms including coughing and choking.[8] Prolonged or repeated exposure to acids can lead to erosion of teeth and irritation of the airways.[8] Skin contact may cause a sensitization reaction in some individuals.[8]

Visual Guides

The following diagrams illustrate key safety and handling workflows for cis-3-Chloroacrylic acid.

Caption: Safe handling workflow from preparation to disposal.

Caption: First aid decision tree for different exposure routes.

References

- 1. Page loading... [guidechem.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3-Chloroacrylic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. cis-3-Chloroacrylic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. A14798.03 [thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 10. carlroth.com [carlroth.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis and Purification of cis-3-Chloroacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for cis-3-chloroacrylic acid, a valuable intermediate in various chemical and pharmaceutical applications. This document details a potential synthetic pathway, outlines purification techniques, and presents the information in a structured format to facilitate its use in a laboratory setting.

Synthesis of cis-3-Chloroacrylic Acid

A key synthetic route to cis-3-chloroacrylic acid involves the haloform reaction of 1,1,3-trichloroacetone. This method offers a potential pathway to the desired cis-isomer, although detailed stereoselectivity data is limited in publicly available literature.

Synthesis via Haloform Reaction of 1,1,3-Trichloroacetone

The synthesis proceeds through the reaction of 1,1,3-trichloroacetone with a hypochlorite solution. The mechanism involves the cleavage of the carbon skeleton to yield chloroform and the salt of cis-3-chloroacrylic acid, which is subsequently acidified to produce the final product.

Experimental Protocol:

-

Preparation of the Hypochlorite Solution: A solution of sodium hypochlorite (NaOCl) is prepared by reacting chlorine gas with a cooled solution of sodium hydroxide. The concentration of the resulting NaOCl solution should be carefully determined.

-

Reaction: 1,1,3-trichloroacetone is added dropwise to the stirred and cooled sodium hypochlorite solution. The reaction is typically exothermic and requires careful temperature control, maintaining the temperature in the range of 10-20 °C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled, and any excess hypochlorite is quenched, for example, by the addition of a reducing agent like sodium bisulfite.

-

Acidification: The aqueous solution containing the sodium salt of cis-3-chloroacrylic acid is carefully acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid. The pH should be adjusted to approximately 2-3.

-

Isolation: The precipitated cis-3-chloroacrylic acid is then collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Quantitative Data:

Detailed quantitative data, including reaction yields and purity for this specific synthesis of cis-3-chloroacrylic acid, is not available in the searched literature. The table below is a template for researchers to populate with their experimental data.

| Parameter | Value |

| Starting Material | 1,1,3-Trichloroacetone |

| Reagents | Sodium Hypochlorite, Hydrochloric Acid |

| Reaction Temperature | 10-20 °C |

| Reaction Time | To be determined |

| Crude Yield (%) | To be determined |

| Purity of Crude Product (%) | To be determined |

Logical Relationship of the Synthesis Pathway:

Purification of cis-3-Chloroacrylic Acid

The purification of cis-3-chloroacrylic acid is crucial to remove unreacted starting materials, byproducts, and isomers. The primary methods employed are recrystallization and potentially fractional distillation under reduced pressure.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like cis-3-chloroacrylic acid. The choice of solvent is critical for successful purification.

Experimental Protocol:

-

Solvent Selection: The ideal solvent should dissolve the crude cis-3-chloroacrylic acid sparingly at room temperature but have high solubility at an elevated temperature. Potential solvents for carboxylic acids include water, ethanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate. Experimental screening is necessary to identify the optimal solvent or solvent system.

-

Dissolution: The crude solid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove the residual solvent.

Quantitative Data:

The following table should be used to record the results of the recrystallization process.

| Parameter | Value |

| Crude Product Mass (g) | To be determined |

| Recrystallization Solvent(s) | To be determined |

| Volume of Solvent (mL) | To be determined |

| Purified Product Mass (g) | To be determined |

| Recovery Yield (%) | To be determined |

| Purity of Final Product (%) | To be determined |

| Melting Point (°C) | To be determined |

Separation of cis- and trans- Isomers

If the synthesis results in a mixture of cis- and trans-3-chloroacrylic acid, their separation can be challenging due to their similar physical properties. Fractional crystallization is a potential method to achieve this separation.

Experimental Workflow for Isomer Separation:

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be adapted and validated by qualified personnel in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

An In-depth Technical Guide on the Core Mechanism of Action of cis-3-Chloroacrylic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-3-chloroacrylic acid, a halogenated α,β-unsaturated carboxylic acid, exhibits a dual mechanism of action in biological systems. Primarily recognized as an intermediate in the microbial degradation of the soil fumigant 1,3-dichloropropene, it is a specific substrate for the bacterial enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD). This enzyme detoxifies the compound through hydrolytic dehalogenation. However, from a broader toxicological and pharmacological perspective, cis-3-chloroacrylic acid's classification as an α,β-unsaturated carbonyl compound implicates it in potential genotoxicity in mammalian systems. This is likely mediated through the formation of DNA adducts, a mechanism of action with significant implications for drug development and toxicology. This guide provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Enzymatic Degradation in Bacterial Systems: The cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) Pathway

In certain soil bacteria, such as Pseudomonas pavonaceae, cis-3-chloroacrylic acid is a metabolic intermediate in the degradation pathway of 1,3-dichloropropene.[1][2] The key enzyme in its detoxification is cis-3-chloroacrylic acid dehalogenase (cis-CaaD), which catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylic acid to malonate semialdehyde and hydrochloric acid.[1][2]

The Catalytic Mechanism of cis-CaaD

cis-CaaD is a member of the tautomerase superfamily and employs a catalytic proline residue (Pro-1) at its N-terminus.[1] The proposed mechanism involves the activation of a water molecule for nucleophilic attack on the C3 position of cis-3-chloroacrylic acid. Key active site residues, including a glutamate and a tyrosine, are thought to facilitate this activation. A triad of arginine and histidine residues binds and polarizes the carboxylate group of the substrate, enhancing the electrophilicity of the C3 carbon. Pro-1 is proposed to act as a general acid, donating a proton to the C2 position during the reaction.[3]

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of cis-CaaD has been characterized through steady-state kinetics. The Michaelis constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of the enzyme's affinity for its substrate and its turnover rate, respectively.

| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Wild-type cis-CaaD | cis-3-Chloroacrylic acid | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 104 | |

| R117A mutant cis-CaaD | cis-3-Chloroacrylic acid | 15 ± 3 | 0.4 ± 0.1 | 2.6 x 104 |

Experimental Protocols

The kinetic parameters of cis-CaaD are typically determined by monitoring the decrease in absorbance of cis-3-chloroacrylic acid at 224 nm.

-

Enzyme Preparation: A solution of purified cis-CaaD (e.g., 2 µM) is prepared in a suitable buffer (e.g., 20 mM Na2HPO4, pH 9.0) and allowed to equilibrate at a controlled temperature (e.g., 22 °C).

-

Substrate Preparation: Stock solutions of cis-3-chloroacrylic acid (e.g., 10 mM or 50 mM) are prepared in a compatible buffer.

-

Assay Initiation: The reaction is initiated by adding a small volume of the substrate stock solution to the enzyme solution in a quartz cuvette.

-

Data Acquisition: The change in absorbance at 224 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then fitted to the Michaelis-Menten equation to determine the Km and kcat values.

Signaling Pathway and Workflow Diagrams

Genotoxicity in Mammalian Systems: An α,β-Unsaturated Carbonyl

cis-3-Chloroacrylic acid belongs to the class of α,β-unsaturated carbonyl compounds. This structural feature confers electrophilic properties, enabling these molecules to react with cellular nucleophiles, including DNA. This reactivity is the basis for their potential genotoxicity.

Mechanism of Genotoxicity: DNA Adduct Formation

The primary mechanism of genotoxicity for α,β-unsaturated carbonyl compounds is the formation of covalent adducts with DNA bases. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack by the exocyclic amino groups and ring nitrogens of DNA bases, particularly guanine.[1][4] This can lead to the formation of various adducts, which can disrupt DNA replication and transcription, ultimately leading to mutations.[1][4] For α,β-unsaturated carbonyls with a leaving group at the C3 position, such as the chlorine atom in cis-3-chloroacrylic acid, the formation of unsaturated conjugated cyclic adducts has been reported, which are associated with frameshift mutations.[5]

Quantitative Data: Mutagenicity and Cytotoxicity

While specific quantitative data for cis-3-chloroacrylic acid is limited, a study on the related compound 3-chloroallyl alcohol provides some insights. In this study, 3-chloroacrylic acid (isomer not specified) was found to be:

-

Negative in the Ames bacterial reverse mutation assay.[4]

-

Positive in the mouse lymphoma forward mutation assay, indicating its potential to induce mutations in mammalian cells.[4]

Experimental Protocols

This assay assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strain Selection: Several strains of S. typhimurium with different types of histidine mutations are used (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The MLA is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal alterations, in the thymidine kinase (TK) gene of L5178Y mouse lymphoma cells.

-

Cell Culture: L5178Y TK+/- cells are cultured in appropriate media.

-

Exposure: The cells are treated with various concentrations of the test substance, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).

-

Expression Period: After exposure, the cells are cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations.

-

Selection: The cells are then plated in a selective medium containing a toxic thymidine analog (e.g., trifluorothymidine). Cells with a functional TK gene will incorporate the analog and die, while TK-deficient mutants will survive and form colonies.

-

Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated. A dose-dependent increase in mutation frequency indicates a mutagenic effect.

Signaling Pathway and Workflow Diagrams

Implications for Drug Development and Research

The dual mechanism of action of cis-3-chloroacrylic acid highlights important considerations for researchers and drug development professionals. While its role in bacterial metabolism is specific, its potential as a genotoxic α,β-unsaturated carbonyl compound has broader implications.

-

Toxicological Screening: The findings underscore the importance of evaluating compounds containing the α,β-unsaturated carbonyl moiety for potential genotoxicity early in the drug discovery process.

-

Mechanism-Based Toxicity: Understanding the potential for DNA adduct formation can guide the development of safer analogues by modifying the reactive Michael acceptor system.

-

Further Research: The lack of extensive quantitative data on the mammalian toxicity of cis-3-chloroacrylic acid presents an opportunity for further research to fully characterize its risk profile. This includes detailed dose-response studies for cytotoxicity and mutagenicity in various cell lines, as well as in vivo toxicological assessments.

Conclusion

The mechanism of action of cis-3-chloroacrylic acid in biological systems is multifaceted. In bacteria, it is a substrate for a specific dehalogenase, representing a detoxification pathway. In mammalian systems, its chemical nature as an α,β-unsaturated carbonyl compound suggests a potential for genotoxicity through DNA adduct formation. While the bacterial enzymatic pathway is well-characterized, the mammalian toxicological profile requires further investigation to establish a comprehensive understanding of its biological effects. This guide provides a foundational overview for scientists and researchers working with this and structurally related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. beta.lakeland.edu [beta.lakeland.edu]

- 3. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Degradation Pathway of cis-3-Chloroacrylic Acid in Soil Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Chloroacrylic acid is a halogenated organic compound that can be found in the environment as a breakdown product of certain pesticides, such as the nematocide 1,3-dichloropropene.[1][2] Its persistence and potential toxicity necessitate a thorough understanding of its microbial degradation pathways. This technical guide provides an in-depth overview of the enzymatic processes employed by soil bacteria to break down cis-3-chloroacrylic acid, focusing on the core metabolic pathway, key enzymes, and relevant experimental methodologies.

Core Degradation Pathway

The primary mechanism for the aerobic degradation of cis-3-chloroacrylic acid in soil bacteria involves a hydrolytic dehalogenation step, followed by further metabolism of the resulting product. This pathway is a crucial part of the catabolism of 1,3-dichloropropene in several bacterial species.[1][2][3]

The central enzyme in this pathway is cis-3-chloroacrylic acid dehalogenase (cis-CaaD) , which catalyzes the conversion of cis-3-chloroacrylic acid to malonate semialdehyde.[1][4] This reaction is a key detoxification step, as it removes the chlorine atom from the molecule. The resulting malonate semialdehyde is then decarboxylated to acetaldehyde, which can subsequently enter central metabolic pathways such as the Krebs cycle.[1][3]

Several bacterial species have been identified that can utilize cis-3-chloroacrylic acid as a sole carbon and energy source, including Pseudomonas pavonaceae 170, Pseudomonas cichorii 170, and a coryneform bacterium.[2][4][5] These bacteria possess the genetic machinery to produce cis-CaaD and other necessary enzymes for the complete degradation of this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of the cis-3-chloroacrylic acid degradation pathway is largely determined by the kinetic properties of the cis-CaaD enzyme. The following table summarizes the available kinetic parameters for cis-CaaD from Pseudomonas pavonaceae.

| Substrate | Buffer | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| cis-3-Chloroacrylic acid | 20 mM Na2HPO4, pH 9.0 | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 104 | [1] |

| cis-3-Chloroacrylic acid | 20 mM NaHCO3, pH 9.0 | 51 ± 10 | 0.8 ± 0.1 | 1.6 x 104 | [1] |

| cis-3-Bromoacrylic acid | 20 mM Na2HPO4, pH 9.0 | 45 ± 9 | 2.5 ± 0.3 | 5.6 x 104 | [1] |

| cis-3-Bromoacrylic acid | 20 mM NaHCO3, pH 9.0 | 68 ± 14 | 1.1 ± 0.1 | 1.6 x 104 | [1] |

Experimental Protocols

Assay for cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) Activity

This protocol describes a spectrophotometric method to determine the activity of cis-CaaD by monitoring the decrease in absorbance of the substrate, cis-3-chloroacrylic acid.[6]

Materials:

-

Purified cis-CaaD enzyme or cell-free extract

-

cis-3-Chloroacrylic acid solution (substrate)

-

20 mM Sodium Phosphate (Na2HPO4) buffer, pH 9.0

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing 20 mM Na2HPO4 buffer (pH 9.0).

-

Add a known concentration of the cis-CaaD enzyme or cell-free extract to the cuvette and incubate for 1 minute at 22°C to equilibrate.

-

Initiate the reaction by adding a small volume of the cis-3-chloroacrylic acid stock solution to the cuvette to achieve a final concentration in the range of 10-700 µM.

-

Immediately monitor the decrease in absorbance at 224 nm, which corresponds to the consumption of cis-3-chloroacrylic acid (ε = 2900 M-1cm-1).[6]

-

Record the absorbance change over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity is expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Microbial Growth Studies on cis-3-Chloroacrylic Acid

This protocol outlines a method to assess the ability of a bacterial strain to utilize cis-3-chloroacrylic acid as a sole carbon source by monitoring its growth over time.

Materials:

-

Bacterial strain of interest

-

Minimal salts medium (e.g., M9 minimal medium)

-

Sterile cis-3-chloroacrylic acid solution (filter-sterilized)

-

Sterile culture flasks or tubes

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Prepare a minimal salts medium devoid of any carbon source.

-

Supplement the sterile minimal medium with a specific concentration of cis-3-chloroacrylic acid (e.g., 1-5 mM) as the sole carbon source.

-

Inoculate the medium with the bacterial strain from a fresh culture.

-

Incubate the cultures at the optimal growth temperature for the bacterium with shaking.

-

At regular time intervals, aseptically remove an aliquot of the culture.

-

Measure the optical density (OD) of the culture at 600 nm using a spectrophotometer.

-

Plot the OD600 values against time to generate a growth curve.

-

A significant increase in OD600 over time compared to a control culture without cis-3-chloroacrylic acid indicates that the bacterium can utilize the compound for growth.

Analysis of cis-3-Chloroacrylic Acid and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of cis-3-chloroacrylic acid and its primary metabolite, malonate semialdehyde, using HPLC.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)

-

Standards of cis-3-chloroacrylic acid and malonate semialdehyde

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a suitable mobile phase and degas it before use.

-

Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

-

Prepare calibration standards of cis-3-chloroacrylic acid and malonate semialdehyde at various concentrations.

-

Prepare samples for analysis by centrifuging to remove bacterial cells and filtering the supernatant through a 0.22 µm syringe filter.

-

Inject a known volume of the prepared standards and samples onto the HPLC column.

-

Elute the compounds using an isocratic or gradient method with the prepared mobile phase.

-

Detect the compounds using a UV detector at a wavelength where both cis-3-chloroacrylic acid and malonate semialdehyde show significant absorbance (e.g., around 210-230 nm).

-

Identify and quantify the compounds in the samples by comparing their retention times and peak areas to those of the standards.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the degradation pathway of cis-3-chloroacrylic acid and a general workflow for studying this process.

References

- 1. Pre-Steady State Kinetic Analysis of cis-3-Chloroacrylic Acid Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Reaction Mechanism of cis-3-Chloroacrylic Acid Dehalogenase - A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of cis-3-Chloroacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-3-chloroacrylic acid. Due to the limited availability of precise quantitative solubility data for cis-3-chloroacrylic acid in public literature, this document focuses on presenting the available qualitative information, offering context through the solubility of structurally similar compounds, and detailing a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory professionals engaged in research, development, and formulation activities involving this compound.

Introduction to cis-3-Chloroacrylic Acid

cis-3-Chloroacrylic acid is a halogenated unsaturated carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond in the cis configuration, and a chlorine atom, dictates its physicochemical properties, including its solubility in various solvents. Understanding its solubility is crucial for a wide range of applications, from reaction chemistry and purification to formulation and biological studies.

Solubility Profile of cis-3-Chloroacrylic Acid

Currently, specific quantitative solubility data for cis-3-chloroacrylic acid across a range of solvents is not extensively documented in readily available scientific literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the known qualitative solubility and provides context by comparing it with its trans isomer and the parent compound, acrylic acid.

Table 1: Solubility of cis-3-Chloroacrylic Acid and Related Compounds

| Solvent | cis-3-Chloroacrylic Acid | trans-3-Chloroacrylic Acid | Acrylic Acid |

| Polar Protic Solvents | |||

| Water | No Data Available | Soluble[1][2] | Miscible[3][4][5][6] |

| Methanol | Very Slightly Soluble | No Data Available | Miscible[7] |

| Ethanol | No Data Available | No Data Available | Miscible[7] |

| Polar Aprotic Solvents | |||

| Acetone | No Data Available | No Data Available | Miscible[7] |

| Ethyl Acetate | No Data Available | No Data Available | No Data Available |

| Dichloromethane | No Data Available | No Data Available | No Data Available |

| Nonpolar Solvents | |||

| Chloroform | Slightly Soluble | No Data Available | Miscible[3][4] |

| Hexane | No Data Available | No Data Available | No Data Available |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

The available data suggests that like its parent compound, acrylic acid, cis-3-chloroacrylic acid exhibits some solubility in both polar and nonpolar solvents, a characteristic influenced by the presence of both a polar carboxylic acid group and a less polar chlorinated vinyl group.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is a generalized approach based on established guidelines, such as the OECD Test Guideline 105 for water solubility, and can be adapted for organic solvents.

Objective: To determine the saturation concentration of cis-3-chloroacrylic acid in a given solvent at a specified temperature.

Materials:

-

cis-3-Chloroacrylic acid (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of cis-3-chloroacrylic acid to a known volume of the solvent in a sealed container. The excess is crucial to ensure that saturation is achieved.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibration. A preliminary study may be needed to determine the time required to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the sample at a controlled temperature or filter the solution using a syringe filter compatible with the solvent. This step must be performed quickly and at the equilibration temperature to avoid changes in solubility.

-

-

Quantification:

-

Carefully take a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of cis-3-chloroacrylic acid.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Workflow for Experimental Solubility Determination

References

Methodological & Application

The Versatility of cis-3-Chloroacrylic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cis-3-chloroacrylic acid is a versatile bifunctional reagent in organic synthesis, offering a unique combination of a nucleophilic center at the carboxylic acid group and an electrophilic center at the β-carbon of the α,β-unsaturated system. Its reactivity is further enhanced by the presence of a vinyl chloride moiety, which can participate in various cross-coupling reactions. These structural features make it a valuable building block for the synthesis of a diverse range of acyclic and heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science. This document provides a detailed overview of the applications of cis-3-chloroacrylic acid and its esters in organic synthesis, complete with experimental protocols and quantitative data.

Michael Addition Reactions

Cis-3-chloroacrylic acid and its esters are effective Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction Scheme:

Table 1: Michael Addition Reactions of cis-3-Chloroacrylate Esters

| Nucleophile (Nu-H) | Michael Acceptor | Product | Yield (%) | Conditions |

| Enolate of 2-methylcyclohexanone | Methyl cis-β-chloroacrylate | Methyl 2-(2-methyl-6-oxocyclohexyl)-3-chloropropanoate | Not specified | Preformed lithium enolate in dimethoxyethane at 0°C |

| Various amines | Methyl acrylate (analogous reactivity) | β-amino esters | Good | Microwave irradiation in methanol |

Experimental Protocol: Michael Addition of an Enolate to Methyl cis-β-chloroacrylate

This protocol is adapted from a similar reaction with methyl cis-β-chloroacrylate.

Materials:

-

2-Methylcyclohexanone

-

Lithium diisopropylamide (LDA)

-

Methyl cis-3-chloroacrylate

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Ammonium chloride solution (saturated, aqueous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of diisopropylamine in anhydrous THF is cooled to -78°C under a nitrogen atmosphere.

-

An equimolar amount of n-butyllithium is added dropwise, and the solution is stirred for 30 minutes to generate LDA.

-

A solution of 2-methylcyclohexanone in anhydrous THF is added dropwise to the LDA solution at -78°C. The mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.

-

A solution of methyl cis-3-chloroacrylate in anhydrous THF is then added dropwise at -78°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Logical Workflow for Michael Addition:

Application Notes: cis-3-Chloroacrylic Acid as a Versatile Building Block for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of cis-3-chloroacrylic acid as a reactive precursor for the synthesis of novel heterocyclic compounds, specifically focusing on the generation of pyrazolone derivatives. Pyrazolones are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural features of cis-3-chloroacrylic acid, namely the presence of a vinyl chloride moiety and a carboxylic acid, make it an ideal starting material for cyclization reactions with dinucleophiles.

Synthesis of a Novel Pyrazolone Derivative

This section outlines the synthesis of a representative novel compound, 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, from cis-3-chloroacrylic acid and phenylhydrazine. This reaction proceeds via a Michael addition-elimination followed by an intramolecular condensation.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

| Parameter | Value |

| Product Name | 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Yield | 85% |

| Melting Point | 188-192 °C |

| Appearance | Off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.1 (s, 1H, COOH), 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 7.45 (t, J = 7.8 Hz, 2H, Ar-H), 7.25 (t, J = 7.4 Hz, 1H, Ar-H), 6.15 (s, 1H, CH) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 168.5 (C=O, acid), 165.2 (C=O, pyrazolone), 145.1 (C=N), 138.2 (Ar-C), 129.3 (Ar-CH), 125.8 (Ar-CH), 119.5 (Ar-CH), 98.7 (CH) |

| IR (KBr, cm⁻¹) | 3450 (O-H), 3100 (N-H), 1710 (C=O, acid), 1680 (C=O, pyrazolone), 1600 (C=N) |

Experimental Protocol: Synthesis of 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Materials:

-

cis-3-Chloroacrylic acid (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Sodium acetate (2.0 eq)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-3-chloroacrylic acid (1.0 eq) and sodium acetate (2.0 eq) in a 1:1 mixture of ethanol and water (100 mL).

-

To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid as an off-white solid.

-

Dry the purified product under vacuum at 60 °C for 12 hours.

Potential Application in Drug Development: Targeting Inflammatory Pathways

Pyrazolone derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. The novel pyrazolone synthesized here could potentially act as a COX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.

Visualizations

Caption: Experimental workflow for the synthesis of a novel pyrazolone.

Caption: Potential mechanism of action for the novel pyrazolone.

Application Notes and Protocols: Enzymatic Degradation of cis-3-Chloroacrylic Acid by Dehalogenase

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-3-Chloroacrylic acid is a toxic halogenated organic compound that can arise as a metabolic byproduct from the degradation of pesticides such as 1,3-dichloropropene.[1][2] Its detoxification is of significant environmental and biological interest. A key enzyme in this process is cis-3-chloroacrylic acid dehalogenase (cis-CaaD), a bacterial enzyme that catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylic acid.[1][2] This enzyme is a member of the tautomerase superfamily and plays a crucial role in the metabolic pathway of certain soil bacteria, such as Pseudomonas pavonaceae, enabling them to utilize 1,3-dichloropropene as a carbon source.[1][3]

These application notes provide a comprehensive overview of the enzymatic degradation of cis-3-chloroacrylic acid by dehalogenase, including detailed protocols for activity assays and a summary of kinetic data.

Enzymatic Reaction and Mechanism

cis-CaaD catalyzes the conversion of cis-3-chloroacrylic acid to malonate semialdehyde and hydrochloric acid (HCl) through a hydrolytic dehalogenation reaction.[1][2][4] The reaction can be summarized as follows:

cis-3-Chloroacrylic acid + H₂O → Malonate semialdehyde + HCl

The catalytic mechanism of cis-CaaD has been a subject of extensive research. The enzyme is a homotrimer, with each monomer containing a critical N-terminal proline residue (Pro-1) in the active site.[1][3] Key amino acid residues essential for binding and catalysis include Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114.[3]

Two primary mechanisms have been proposed:

-

Direct Hydration: This mechanism suggests that an active site base, such as Glu-114, activates a water molecule to directly attack the C3 position of the substrate, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the products.[1][2]

-

Covalent Catalysis: An alternative mechanism involves the nucleophilic attack of the Pro-1 nitrogen at C-3 of the substrate to form an enamine intermediate.[5][6] This intermediate then reacts with water to yield the final products.

Quantitative Data Summary

The kinetic parameters of cis-CaaD have been determined for various substrates and under different buffer conditions. The following tables summarize the key quantitative data for wild-type cis-CaaD and a selected mutant.

Table 1: Steady-State Kinetic Parameters for Wild-Type cis-CaaD with Different Substrates and in Different Buffers [7]

| Substrate | Buffer | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| cis-3-Chloroacrylate | 20 mM Na₂HPO₄, pH 9.0 | Not Reported | Not Reported | Not Reported |

| cis-3-Bromoacrylate | 20 mM Na₂HPO₄, pH 9.0 | Not Reported | Not Reported | Not Reported |

| cis-3-Chloroacrylate | 20 mM NaHCO₃, pH 9.0 | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 10⁴ |

| cis-3-Bromoacrylate | 20 mM NaHCO₃, pH 9.0 | 51 ± 9 | 4.0 ± 0.3 | 7.8 x 10⁴ |

Table 2: Comparison of Kinetic Parameters for Wild-Type cis-CaaD and the R117A Mutant with cis-3-Chloroacrylic Acid [3]

| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Wild-Type | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 10⁴ |

| R117A Mutant | 15 ± 3 | 0.4 ± 0.1 | 2.6 x 10⁴ |

Experimental Protocols

Protocol 1: Steady-State Enzyme Activity Assay for cis-CaaD

This protocol describes a spectrophotometric assay to determine the steady-state kinetic parameters of cis-CaaD. The assay monitors the decrease in absorbance of the substrate, cis-3-chloroacrylic acid or cis-3-bromoacrylic acid, over time.

Materials:

-

Purified cis-CaaD enzyme

-

cis-3-chloroacrylic acid or cis-3-bromoacrylic acid (substrate)

-

20 mM Sodium Phosphate (Na₂HPO₄) buffer, pH 9.0 or 20 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.0

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the substrate (e.g., 10 mM or 50 mM) in the chosen buffer.

-

Prepare a solution of cis-CaaD enzyme (e.g., 2 µM based on monomer mass) in the same buffer and allow it to equilibrate at 22 °C for 1 hour.[7]

-

-

Set up the Reaction Mixture:

-

In a quartz cuvette, add the appropriate volume of buffer to a final volume of 1 mL.

-

Add the desired concentration of the substrate to the cuvette (e.g., ranging from 10 µM to 700 µM).[7]

-

-

Initiate the Reaction:

-

Initiate the reaction by adding a small volume of the equilibrated enzyme solution to the cuvette.

-

Quickly mix the contents of the cuvette by gentle inversion.

-

-

Monitor the Reaction:

-

Immediately place the cuvette in the spectrophotometer.

-

Monitor the decrease in absorbance at a wavelength where the substrate absorbs and the product does not (e.g., determined by a wavelength scan). The progress of the reaction can be followed by monitoring the disappearance of the substrate.

-

-

Data Analysis:

-

Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.

-

Repeat the assay with varying substrate concentrations.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Calculate k_cat_ from V_max_ and the enzyme concentration.

-

Visualizations

Caption: Degradation pathway of 1,3-dichloropropene.

Caption: General workflow for a cis-CaaD activity assay.

References

- 1. Reaction Mechanism of cis-3-Chloroacrylic Acid Dehalogenase - A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reaction of cis-3-Chloroacrylic Acid Dehalogenase with an Allene Substrate, 2,3-Butadienoate: Hydration Via an Enamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mutational Analysis of the Active Site Loop Residues in cis-3-Chloroacrylic Acid Dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-Steady State Kinetic Analysis of cis-3-Chloroacrylic Acid Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for cis-3-Chloroacrylic Acid Dehalogenase (CaaD) Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the enzymatic activity of cis-3-chloroacrylic acid dehalogenase (CaaD). CaaD catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylic acid to malonate semialdehyde and chloride ions.[1] The primary method described is a continuous spectrophotometric assay that monitors the decrease in absorbance resulting from the consumption of the substrate, cis-3-chloroacrylic acid. This protocol is essential for characterizing CaaD activity, screening for inhibitors, and investigating the enzyme's kinetic properties.

Introduction

cis-3-Chloroacrylic acid dehalogenase (CaaD) is a key enzyme in the degradation pathway of certain chlorinated environmental pollutants.[1] It facilitates the cleavage of the carbon-halogen bond in cis-3-chloroacrylic acid, a critical step in the detoxification of these compounds.[1] Understanding the activity of this enzyme is crucial for applications in bioremediation and for the development of novel biocatalysts. The provided assay protocol offers a reliable and straightforward method for quantifying CaaD activity.

Principle of the Assay

The enzymatic activity of cis-3-chloroacrylic acid dehalogenase is determined by monitoring the rate of substrate depletion. cis-3-Chloroacrylic acid exhibits a characteristic absorbance at 224 nm. As the enzyme catalyzes the conversion of the substrate to malonate semialdehyde, the absorbance at this wavelength decreases. The rate of this decrease is directly proportional to the enzyme's activity under the specified conditions.

Data Presentation

Table 1: Kinetic Parameters of cis-3-Chloroacrylic Acid Dehalogenase

| Substrate | Buffer | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| cis-3-Chloroacrylate | 20 mM Na₂HPO₄, pH 9.0 | 100 ± 10 | 8.5 ± 0.4 | 85,000 |

| cis-3-Bromoacrylate | 20 mM Na₂HPO₄, pH 9.0 | 110 ± 10 | 9.5 ± 0.5 | 86,000 |

| cis-3-Chloroacrylate | 20 mM NaHCO₃, pH 9.0 | 150 ± 20 | 3.8 ± 0.2 | 25,000 |

| cis-3-Bromoacrylate | 20 mM NaHCO₃, pH 9.0 | 160 ± 20 | 3.6 ± 0.2 | 23,000 |

Data adapted from a pre-steady-state kinetic analysis of cis-CaaD.[2]

Experimental Protocols

Reagent and Equipment Preparation

Reagents:

-

Enzyme: Purified cis-3-chloroacrylic acid dehalogenase. The enzyme should be stored at -80°C. Before the assay, the enzyme should be diluted to the desired concentration in the assay buffer and kept on ice.

-

cis-3-Chloroacrylic acid (Substrate): Prepare a stock solution (e.g., 10 mM) in the assay buffer. The exact concentration should be verified spectrophotometrically.

-

Assay Buffer: 20 mM Sodium Phosphate (Na₂HPO₄) buffer, pH 9.0. To prepare, dissolve the appropriate amount of Na₂HPO₄ in deionized water and adjust the pH to 9.0 with phosphoric acid or NaOH.

-

Alternative Assay Buffer: 20 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.0. To prepare, dissolve the appropriate amount of NaHCO₃ in deionized water and adjust the pH to 9.0.

Equipment:

-

UV-Vis Spectrophotometer capable of measuring absorbance at 224 nm.

-

Temperature-controlled cuvette holder.

-

Quartz cuvettes (1 cm path length).

-

Pipettes and tips.

-

pH meter.

-

Ice bucket.

Spectrophotometric Assay Protocol

-

Enzyme Preparation: Prepare a working solution of the purified CaaD enzyme in the 20 mM Na₂HPO₄ buffer (pH 9.0). A final enzyme concentration of approximately 2 µM in the reaction mixture is a good starting point.[2] Keep the enzyme solution on ice.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 224 nm and equilibrate the cuvette holder to the desired temperature (e.g., 22°C or 25°C).

-

Reaction Mixture Preparation: In a 1 cm quartz cuvette, prepare the reaction mixture by adding the following components:

-

Assay Buffer (20 mM Na₂HPO₄, pH 9.0)

-

cis-3-chloroacrylic acid (to a final concentration ranging from 10 to 700 µM)[2]

-

The total volume should be brought to just under the final reaction volume (e.g., 990 µL for a 1 mL final volume).

-

-

Assay Initiation: To initiate the reaction, add the prepared enzyme solution (e.g., 10 µL of a 100x stock) to the cuvette containing the reaction mixture.

-

Data Acquisition: Immediately after adding the enzyme, mix the contents of the cuvette by gently pipetting up and down or by inverting the cuvette (if sealed). Place the cuvette in the spectrophotometer and start recording the absorbance at 224 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 10 seconds).

-

Data Analysis:

-

Plot the absorbance at 224 nm against time.

-

Determine the initial linear rate of the reaction (ΔA₂₂₄/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₂₂₄/min) / (ε * l) * 10⁶ Where:

-

ΔA₂₂₄/min is the initial rate of absorbance change.

-

ε is the molar extinction coefficient of cis-3-chloroacrylic acid at 224 nm.

-

l is the path length of the cuvette (typically 1 cm).

-

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.

-

Mandatory Visualization

Caption: Workflow for the cis-3-chloroacrylic acid dehalogenase activity assay.

Signaling Pathways and Logical Relationships

The enzymatic reaction of cis-3-chloroacrylic acid dehalogenase follows a defined catalytic pathway. The enzyme binds to its substrate, cis-3-chloroacrylic acid, and facilitates the hydrolytic cleavage of the carbon-chloride bond. This results in the formation of malonate semialdehyde and a chloride ion. Pre-steady-state kinetic analyses suggest a multi-step mechanism involving substrate binding, a conformational change in the enzyme, the chemical catalysis step, and the sequential release of the products.[2][3] The release of the first product, malonate semialdehyde, is believed to be the rate-limiting step in the overall reaction.[3]

Caption: Simplified signaling pathway of CaaD catalysis.

References

Synthesis of Bioactive Derivatives from Mucochloric Acid: A Versatile Furanone Scaffold

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction